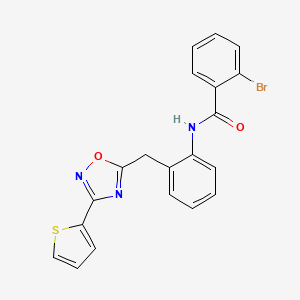

2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O2S/c21-15-8-3-2-7-14(15)20(25)22-16-9-4-1-6-13(16)12-18-23-19(24-26-18)17-10-5-11-27-17/h1-11H,12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEASUDYOVZYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Synthesis of this compound generally involves multi-step organic reactions. A common synthetic route might start with the thiophen-2-yl component, which undergoes a series of functional group transformations to introduce the oxadiazole ring. This intermediate can then be reacted with a benzamide derivative, which is later brominated to achieve the final product. Reaction conditions often include the use of specific catalysts, temperature control, and purification techniques like column chromatography.

Industrial Production Methods

In an industrial context, the production of 2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide would be scaled up using continuous flow reactors. This method ensures precise control over reaction conditions and improves yield and purity. Solvent recycling and waste minimization protocols are also integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution due to the presence of the bromine atom.

Oxidation Reactions: The thiophen-2-yl group might participate in oxidation reactions to form sulfoxides or sulfones.

Reduction Reactions: The oxadiazole ring can potentially be reduced under suitable conditions to open the ring structure.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide in methanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst.

Major Products

Products derived from these reactions include various substituted derivatives that retain or enhance the biological or chemical activity of the parent compound.

Scientific Research Applications

The unique structure of 2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide has found applications in:

Chemistry: As a building block in synthetic organic chemistry for creating complex molecular architectures.

Biology: Potential use as a biochemical probe to study enzyme functions and interactions.

Medicine: Preliminary studies suggest its potential as a scaffold for developing new pharmacologically active compounds.

Industry: It can serve as an intermediate in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

In biological systems, the compound’s mechanism of action may involve binding to specific proteins or enzymes, thereby modulating their activity. The bromine atom could facilitate interactions with biomolecules through halogen bonding, while the oxadiazole ring might play a role in electron transfer processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzamide and Oxadiazole Moieties

Compound A (L694247): Structure: 2-[5-[3-(4-Methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3-yl]ethanamine .

- Key Differences :

- Replaces the thiophene ring with an indole group.

- Lacks bromine substitution; instead, a methylsulfonamide group is present.

- Implications : The indole and sulfonamide groups may enhance serotonin receptor binding (5-HT receptors), as indole derivatives are common in neuromodulators.

Compound B (From ): Structure: 2-[5-fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol .

- Key Differences: Contains a fluoro substituent and a phenoxy-ethanol chain. Retains the thiophene-oxadiazole core but lacks the benzamide backbone.

- Implications: The ethanol group could improve aqueous solubility, while fluorine may increase metabolic stability.

Brominated Benzamide Derivatives

Compound C (From ):

Structure: 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide .

- Key Differences :

- Bromine is at position 4 of the benzamide, with additional chloro and fluoro substituents.

- Includes a trifluoropropoxy group instead of the oxadiazole-thiophene system.

- Implications : Halogenation at different positions may alter steric and electronic interactions in target binding.

Compound D (From ):

Structure: N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide .

- Key Differences :

- Substitutes the oxadiazole ring with a thiazole group.

- Features dichloro and hydroxy substituents on the benzamide.

- Implications : Thiazole’s sulfur atom may influence redox properties or metal chelation.

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Structural Insights : The thiophene-oxadiazole moiety in the target compound mirrors fragments used in crystallographic studies (), which are critical for fragment-based drug design .

- Halogen Effects : Bromine’s position (ortho vs. para) significantly impacts steric hindrance and electronic density, as observed in halogenated benzamides () .

Biological Activity

The compound 2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a derivative of 1,2,4-oxadiazole known for its diverse biological activities. This article explores its biological activity, particularly in the context of anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.27 g/mol. The presence of the thiophene ring and the oxadiazole moiety contributes to its potential biological activities.

The biological activity of 1,2,4-oxadiazole derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. The compound under discussion has shown promising results in inhibiting cancer cell proliferation through several mechanisms:

- Inhibition of Cell Proliferation : Studies have indicated that oxadiazole derivatives can significantly inhibit the growth of various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. For instance, oxadiazole derivatives have demonstrated IC50 values ranging from 0.67 to 0.87 µM against these cell lines .

- Apoptosis Induction : The compound may also induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and Bcl-2 family proteins.

- Antimicrobial Activity : Some derivatives of oxadiazoles exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

Table 1: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated several oxadiazole derivatives for their anticancer activity against a panel of human cancer cell lines. The compound demonstrated significant antiproliferative effects with an IC50 value lower than many standard chemotherapeutic agents .

Case Study 2: Mechanism-Based Approaches

Research highlighted the mechanism-based approaches for designing oxadiazole derivatives targeting specific enzymes involved in tumor progression. The study showed that modifications to the oxadiazole ring could enhance binding affinity and selectivity towards cancer cell targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.